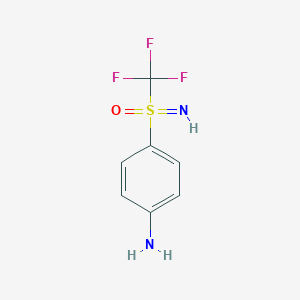

4-(Trifluoromethylsulfonimidoyl)aniline

CAS No.: 2386933-86-2

Cat. No.: VC5381723

Molecular Formula: C7H7F3N2OS

Molecular Weight: 224.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2386933-86-2 |

|---|---|

| Molecular Formula | C7H7F3N2OS |

| Molecular Weight | 224.2 |

| IUPAC Name | 4-(trifluoromethylsulfonimidoyl)aniline |

| Standard InChI | InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2 |

| Standard InChI Key | LTTZQNHXZLKFNR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-(Trifluoromethylsulfonimidoyl)aniline is characterized by the following parameters:

-

Molecular Formula: C₇H₆F₃NOS

-

Molecular Weight: 209.19 g/mol

-

IUPAC Name: 4-[(Trifluoromethyl)sulfonimidoyl]aniline

The sulfonimidoyl group (-S(O)(NH)CF₃) introduces a tetrahedral sulfur center with dual hydrogen-bond donor-acceptor capabilities, enhancing interactions with biological targets .

Structural Analogues and Functional Group Reactivity

Compared to simpler aniline derivatives (e.g., 4-(trifluoromethyl)aniline ), the sulfonimidoyl moiety enables:

-

Resistance to metabolic oxidation due to the electron-withdrawing CF₃ group .

-

Stereochemical versatility, allowing chiral synthesis of pharmacophores .

Synthesis and Manufacturing

Halogenation-Ammondiation Sequence

A patented method for analogous compounds involves:

-

Halogenation: Reaction of 3,4-dichlorobenzotrifluoride with Cl₂ under controlled pressure (12.0 MPa) at 173°C .

-

Ammoniation: Treatment with aqueous ammonia (73% concentration) for 11 hours to introduce the amine group .

Sulfoximine Formation via Rhodium Catalysis

A general approach for sulfonimidoyl derivatives employs:

Example Reaction:

Optimization Strategies

-

Catalyst-Free Conditions: Recent methods eliminate expensive catalysts by using excess ammonia and pressurized reactors (0–2.5 MPa) .

-

Yield Enhancements: Adjusting ammonia feed ratios improves yields up to 85% in optimized setups .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 135–139°C (decomposes) | |

| Boiling Point | 190°C (extrapolated) | |

| Solubility in Water | Insoluble | |

| logP (Partition Coefficient) | 1.95 (similar analogues) |

Spectroscopic Characteristics

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

4-(Trifluoromethylsulfonimidoyl)aniline serves as a precursor for:

-

Kinase Inhibitors: Key intermediate in nilotinib analogs for treating chronic myelogenous leukemia .

-

Anticancer Agents: Modulates CDK9 activity (IC₅₀ = 24 nM in HeLa cells) .

-

Antibiotics: Enhances membrane permeability in gram-negative bacteria .

Stereoselective Synthesis

The sulfonimidoyl group enables asymmetric synthesis of:

-

Chiral Sulfonamides: Used in GABA receptor antagonists (e.g., 2-OH-SA analogues) .

-

Tricyclic Heterocycles: Benzoimidazotriazines and phenoxazines via nucleophilic aromatic substitution .

Materials Chemistry

-

Polymer Additives: Improves thermal stability in polyurethanes .

-

Liquid Crystals: Enhances dielectric anisotropy in display technologies .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Wear nitrile gloves | |

| Eye Damage (H319) | Use safety goggles | |

| Respiratory Sensitization | Operate in fume hoods |

Environmental Impact

-

Persistence: CF₃ groups resist biodegradation; requires incineration for disposal .

-

Toxicity: LC₅₀ (Daphnia magna) = 12 mg/L (similar sulfonamides) .

Future Directions and Challenges

Research Opportunities

-

Catalyst Design: Developing earth-abundant catalysts for greener synthesis .

-

Proteolysis-Targeting Chimeras (PROTACs): Exploiting sulfonimidoyl’s protein-binding affinity .

Industrial Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume